1-methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde
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Overview
Description
“1-methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde” is a complex organic compound that contains an indole group, a phenoxy group, and an aldehyde group . The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The phenoxy group is a phenol group with one hydrogen replaced by an oxygen, and the aldehyde group consists of a carbonyl center bonded to a hydrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the indole ring, the introduction of the methyl groups, and the attachment of the phenoxy and aldehyde groups . The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and phenoxy groups suggests that the compound may have aromatic properties . The aldehyde group is polar, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The aldehyde group could be involved in nucleophilic addition reactions or could be reduced to form an alcohol . The indole and phenoxy groups might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar aldehyde group could make the compound somewhat soluble in polar solvents . Its boiling and melting points would depend on the strength of the intermolecular forces in the compound .Scientific Research Applications
Synthesis Methods and Applications
One-Pot Synthesis Techniques : The compound can be synthesized using one-pot techniques. For example, 3-methyl-4-((1-methyl-1H-indol-3-yl)methylene)isoxazol-5(4H)-ones were prepared by a one-pot three-component reaction involving 1-methyl-1H-indole-3-carbaldehyde. This method is noted for its high yields, easy work-up procedures, and shorter reaction times, offering a green and efficient synthesis route (Reddy & Reddy, 2020).
Nanocatalysed Synthetic Route : Indole-3-carbaldehyde, which is structurally similar, has been used as a synthon in organic chemistry, and its synthesis via a nanocatalysed route offers advantages in terms of yields, reaction time, and environmental benefits (Madan, 2020).
Indole Chemistry : The compound 1-methoxy-6-nitroindole-3-carbaldehyde, with similar indole structures, is a versatile building block in indole chemistry. It reacts regioselectively with various nucleophiles to provide trisubstituted indole derivatives (Yamada et al., 2009).
Antibacterial Applications : Indole-3-carbaldehyde derivatives have been studied for their antibacterial activities. For instance, semicarbazone derivatives of indole-3-carbaldehyde showed inhibitory activities against various bacterial strains, demonstrating potential use in antibacterial applications (Carrasco et al., 2020).
Pharmacological Applications : The compound's structural analogues have been used in various pharmacological studies. For example, derivatives of indole-3-carbaldehyde have shown antiproliferative activities towards different cancer cell lines, indicating potential applications in cancer research (Fawzy et al., 2018).
Catalytic Applications : Indole-based compounds have been investigated as catalysts. For instance, a study on indole-based anode catalysts for glucose electrooxidation demonstrated their efficacy as metal-free catalysts, highlighting their potential in fuel cell applications (Hamad et al., 2021).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction often results in changes at the molecular level, which can lead to observable effects at the cellular and organismal levels .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it’s likely that the effects of this compound at the molecular and cellular levels would be diverse and potentially significant .
Safety and Hazards
As with any chemical compound, handling “1-methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its potential hazards, safe handling procedures, and emergency response guidelines .
Future Directions
The study of “1-methyl-2-(4-methylphenoxy)-1H-indole-3-carbaldehyde” could open up new avenues in various fields, including medicinal chemistry, materials science, and environmental science . Future research could explore its potential applications, investigate its reactivity under various conditions, and develop more efficient methods for its synthesis .
Properties
IUPAC Name |
1-methyl-2-(4-methylphenoxy)indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-7-9-13(10-8-12)20-17-15(11-19)14-5-3-4-6-16(14)18(17)2/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCFDTXEEFRJDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C3=CC=CC=C3N2C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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